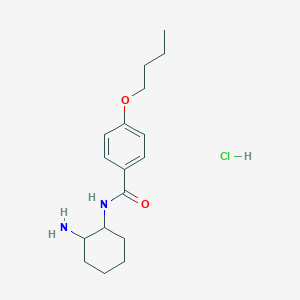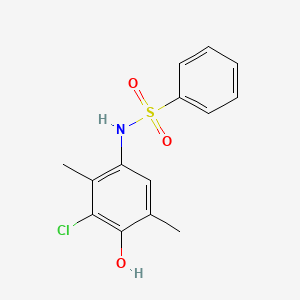
Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride is a chemical compound with the CAS Number: 2172098-92-7 . It has a molecular weight of 294.65 .
Molecular Structure Analysis
The InChI code for Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride is1S/C13H17Cl2N.ClH/c14-11-6-10 (7-12 (15)8-11)13 (16)9-4-2-1-3-5-9;/h6-9,13H,1-5,16H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation Applications
Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride is structurally related to cyclohexene and cyclohexane derivatives, which have significant applications in catalytic oxidation processes. Catalytic oxidation of cyclohexene can lead to a variety of products with different oxidation states and functional groups, such as oxabicycloheptane, cyclohexane-1,2-diol, cyclohex-2-en-1-ol, cyclohex-2-en-1-one, and adipic acid. These products are crucial intermediates in the chemical industry, making controllable oxidation reactions for cyclohexene synthetically valuable for applications in both academia and industry. This emphasizes the importance of research into cyclohexyl compounds and their derivatives for the development of selective catalytic oxidation processes that are highly desirable for chemical synthesis and industrial applications (Cao et al., 2018).
Environmental Impact and Toxicity Evaluation
The structural components related to Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride, particularly chlorophenyl groups, have been studied for their environmental impact and toxicity. Chlorophenols, such as 2-chlorophenol, 3-chlorophenol, and 2,4-dichlorophenol, exhibit moderate toxic effects on mammalian and aquatic life. Their persistence and bioaccumulation potential in the environment have been a concern, leading to extensive reviews of their effects. Understanding the toxicity and environmental behavior of these compounds is crucial for assessing the safety and environmental risks associated with the use of chemicals containing chlorophenyl groups (Krijgsheld & Gen, 1986).
Potential for Novel Applications
Research on cyclohexyl and dichlorophenyl derivatives, similar to Cyclohexyl(3,5-dichlorophenyl)methanamine hydrochloride, can lead to novel applications in various fields, including pharmacology, materials science, and environmental technology. For instance, studies on related compounds have explored their use as novel anticancer drugs, highlighting the potential for these chemicals to be used in medical research and therapy development. The exploration of these compounds for high tumor specificity and reduced toxicity to non-target cells underlines the importance of ongoing research into their applications and mechanisms of action (Sugita et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclohexyl-(3,5-dichlorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N.ClH/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9;/h6-9,13H,1-5,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQZJUVSIBTATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC(=C2)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[3-[(4-Methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2627973.png)


![(3S)-3-(bromomethyl)-6-(4-chlorophenyl)-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium bromide](/img/structure/B2627978.png)
![4-(4-methoxybenzyl)-5-[1-(4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2627980.png)
![Methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate](/img/structure/B2627983.png)


![N-(5-(2-methoxynicotinoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2627989.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2627990.png)


![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2627995.png)
![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide](/img/structure/B2627996.png)